3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
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Overview
Description
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a propanol group attached to the pyrazole ring. It has the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure . The propanol group can then be introduced through a subsequent reaction, such as the reduction of a corresponding aldehyde or ketone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions
Oxidation: Oxidation of the propanol group can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert aldehyde or ketone derivatives to the corresponding alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group can yield a carboxylic acid, while reduction of a ketone derivative can produce the corresponding alcohol .
Scientific Research Applications
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Material Science: The compound’s heterocyclic structure can be utilized in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazolopyridine core can mimic the structure of purine bases, allowing it to bind to enzymes or receptors involved in various biological pathways . This binding can modulate the activity of these targets, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
- 3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol
Uniqueness
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of the propanol group. This structural feature allows it to interact with different molecular targets compared to other pyrazolopyridine derivatives.
Properties
IUPAC Name |
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-3-1-2-7-4-8-6-11-12-9(8)10-5-7/h4-6,13H,1-3H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOFTGPWORJBNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287773 |
Source
|
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-07-1 |
Source
|
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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